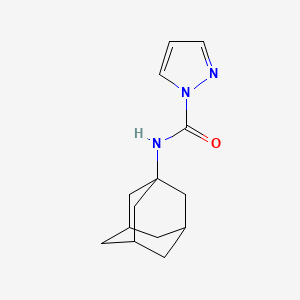![molecular formula C20H19ClFN3O2 B4277167 2-(4-chloro-2-methylphenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B4277167.png)
2-(4-chloro-2-methylphenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]propanamide
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and utility in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.
Etherification: The 4-chloro-2-methylphenol is then reacted with an appropriate alkylating agent to form 4-chloro-2-methylphenoxy compound.
Amidation: The resulting phenoxy compound is then subjected to amidation with 1-(4-fluorobenzyl)-1H-pyrazol-4-amine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-4’-fluoroacetanilide
- 2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
Uniqueness
Compared to similar compounds, 2-(4-chloro-2-methylphenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]propanamide stands out due to its unique combination of functional groups, which may confer distinct reactivity and biological activity. Its specific structural features allow for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2/c1-13-9-16(21)5-8-19(13)27-14(2)20(26)24-18-10-23-25(12-18)11-15-3-6-17(22)7-4-15/h3-10,12,14H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEQQOFDISKXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(cyclopropylcarbonyl)amino]-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4277088.png)
![Ethyl 6-(2-methylbutan-2-yl)-2-[(pyrazin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4277093.png)
![methyl 3-{[(5-bromo-2-thienyl)carbonyl]amino}benzoate](/img/structure/B4277099.png)
![5-bromo-N-[1-(4-methylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B4277109.png)
![5-bromo-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B4277117.png)
![2-methoxyethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4277129.png)
![2-chloro-N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}nicotinamide](/img/structure/B4277137.png)
![2-ethoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B4277145.png)
![4-ETHOXY-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE](/img/structure/B4277158.png)
![N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide](/img/structure/B4277163.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B4277182.png)


![N-(5-METHYL-12-OXAZOL-3-YL)-2-[3-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4277200.png)
